molecular formula C3H7Cl2N B3272829 3-Chloroprop-2-en-1-amine hydrochloride CAS No. 574011-86-2

3-Chloroprop-2-en-1-amine hydrochloride

Cat. No. B3272829
CAS RN: 574011-86-2
M. Wt: 128.00
InChI Key: RBJGWQYYFUCZDP-TYYBGVCCSA-N
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Description

3-Chloroprop-2-en-1-amine hydrochloride is a chemical compound that has been widely used in scientific research. This compound is also known as allylamine hydrochloride and has the chemical formula C3H8ClN. It is a white crystalline powder that is soluble in water and ethanol.

Mechanism of Action

The mechanism of action of 3-Chloroprop-2-en-1-amine hydrochloride is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This property has been exploited in the synthesis of various compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Chloroprop-2-en-1-amine hydrochloride have not been extensively studied. However, it has been found to have low toxicity and is not mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-Chloroprop-2-en-1-amine hydrochloride is its ease of synthesis. It is also relatively inexpensive and has a long shelf life. However, it is important to note that it is a highly reactive compound and should be handled with care. It should also be stored in a cool, dry place to prevent degradation.

Future Directions

There are several future directions for the use of 3-Chloroprop-2-en-1-amine hydrochloride in scientific research. One area of interest is the synthesis of new allylamine derivatives with improved antibacterial, antifungal, and antitumor properties. Another area of interest is the use of allylamine-based polymers in the development of drug delivery systems. Additionally, the mechanism of action of 3-Chloroprop-2-en-1-amine hydrochloride could be further studied to gain a better understanding of its reactivity and potential applications.
Conclusion:
In conclusion, 3-Chloroprop-2-en-1-amine hydrochloride is a useful compound in scientific research. It is easy to synthesize, relatively inexpensive, and has a long shelf life. It has been used in the synthesis of various compounds with antibacterial, antifungal, and antitumor properties. Its mechanism of action is not well understood, but it is believed to act as a nucleophile. While its biochemical and physiological effects have not been extensively studied, it has been found to have low toxicity. There are several future directions for the use of 3-Chloroprop-2-en-1-amine hydrochloride in scientific research, including the synthesis of new allylamine derivatives and the development of drug delivery systems.

Scientific Research Applications

3-Chloroprop-2-en-1-amine hydrochloride has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of allylamine derivatives, which have been found to have antibacterial, antifungal, and antitumor properties. It has also been used in the synthesis of allylamine-based polymers, which have been used in drug delivery systems.

properties

IUPAC Name

(E)-3-chloroprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClN.ClH/c4-2-1-3-5;/h1-2H,3,5H2;1H/b2-1+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJGWQYYFUCZDP-TYYBGVCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroprop-2-en-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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